

# An In-depth Technical Guide to the Synthesis of Triphenoxyvinylsilane from Triphenoxysilane

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## Compound of Interest

Compound Name: Triphenoxyvinylsilane

Cat. No.: B103467

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This technical guide provides a comprehensive overview of the synthesis of **triphenoxyvinylsilane** from triphenoxysilane. The primary synthetic route detailed is the platinum-catalyzed hydrosilylation of acetylene with triphenoxysilane. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product.

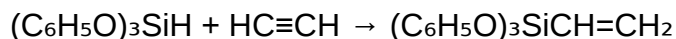
## Introduction

**Triphenoxyvinylsilane** is a valuable organosilicon compound possessing both a reactive vinyl group and bulky phenoxy substituents. This unique combination of functionalities makes it a versatile precursor in the synthesis of advanced materials, including polymers, ceramics, and as a coupling agent in composite materials. The synthesis from triphenoxysilane offers a direct route to this important molecule.

## Synthesis Pathway: Hydrosilylation of Acetylene

The most direct and efficient method for the synthesis of **triphenoxyvinylsilane** from triphenoxysilane is the hydrosilylation of acetylene. This reaction involves the addition of the silicon-hydrogen (Si-H) bond of triphenoxysilane across the carbon-carbon triple bond of acetylene. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.

The general reaction scheme is as follows:



**Reaction Mechanism:** The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof. The catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by the coordination of acetylene. Subsequent migratory insertion of the acetylene into the platinum-hydride bond and reductive elimination yields the vinylsilane product and regenerates the active platinum(0) species.

## Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **triphenoxylvynilsilane** via the hydrosilylation of acetylene.

Materials:

- Triphenoxysilane ((C<sub>6</sub>H<sub>5</sub>O)<sub>3</sub>SiH)
- Acetylene (gas)
- Speier's catalyst (H<sub>2</sub>PtCl<sub>6</sub> solution in isopropanol) or Karstedt's catalyst
- Anhydrous toluene (or other suitable inert solvent)
- Inert gas (e.g., nitrogen or argon)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Gas inlet tube
- Magnetic stirrer

- Heating mantle
- Apparatus for handling and measuring acetylene gas
- Standard glassware for workup and purification

#### Procedure:

- **Reaction Setup:** A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube is flushed with an inert gas (nitrogen or argon).
- **Charging the Reactor:** The flask is charged with triphenoxysilane and anhydrous toluene under an inert atmosphere.
- **Catalyst Addition:** A catalytic amount of Speier's catalyst or Karstedt's catalyst (typically in the range of 10-50 ppm relative to the silane) is added to the reaction mixture.
- **Acetylene Introduction:** A steady stream of acetylene gas is bubbled through the stirred reaction mixture. The reaction is typically conducted at a slightly positive pressure of acetylene.
- **Reaction Conditions:** The reaction mixture is heated to a temperature between 60-120 °C. The optimal temperature may vary depending on the specific catalyst and solvent used. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Workup:** Upon completion of the reaction (disappearance of the Si-H peak in IR spectroscopy or GC analysis), the acetylene flow is stopped, and the reaction mixture is cooled to room temperature.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **triphenoxyvinylsilane**.

## Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

Compound	Formula	Molar Mass (g/mol)	Appearance	Boiling Point (°C)
Triphenoxysilane	C <sub>18</sub> H <sub>16</sub> O <sub>3</sub> Si	308.41	Colorless liquid	154-156 (at 1 mmHg)
Triphenoxyvinylsilane	C <sub>20</sub> H <sub>18</sub> O <sub>3</sub> Si	346.44	Colorless liquid	-

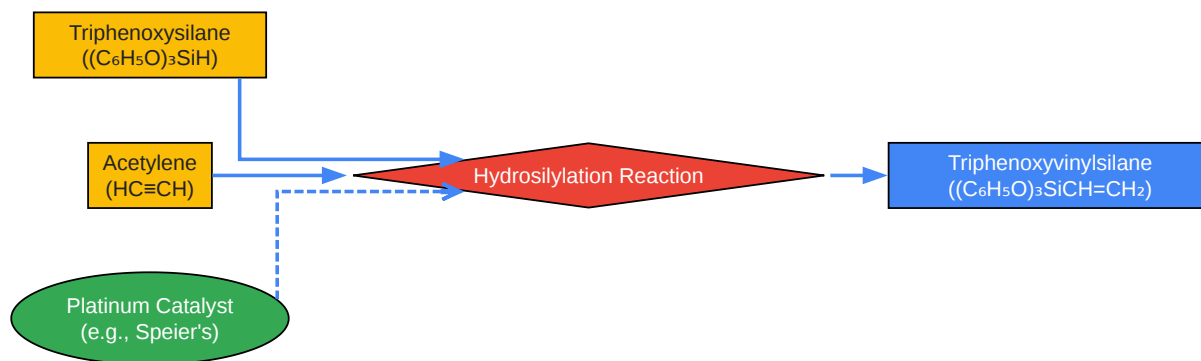
Table 2: Spectroscopic Data for Triphenoxyvinylsilane

Spectroscopy	Chemical Shift (δ, ppm) or Wavenumber (cm <sup>-1</sup> )
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Vinyl Protons: 5.90-6.20 (m, 3H, -CH=CH <sub>2</sub> ) Aromatic Protons: 7.00-7.40 (m, 15H, Ar-H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Vinyl Carbons: ~130-140 (-CH=CH <sub>2</sub> and -CH=CH <sub>2</sub> ) Aromatic Carbons: ~120-155 (Ar-C)
FT-IR (neat)	~3070 (C-H stretch, vinyl), ~1600 (C=C stretch, vinyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (Si-O-C stretch), ~960 (Si-CH=CH <sub>2</sub> )

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

## Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.



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